Product packaging for Cyanomethylformamide(Cat. No.:CAS No. 5018-27-9)

Cyanomethylformamide

Cat. No.: B3343025
CAS No.: 5018-27-9
M. Wt: 84.08 g/mol
InChI Key: HHENWUYAOCBSAE-UHFFFAOYSA-N
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Description

Contextual Significance within Nitrile and Formamide (B127407) Chemistry

As a derivative of acetamide, 2-Cyanoacetamide holds a significant position within the broader landscape of nitrile and formamide chemistry wikipedia.orgchemimpex.com. The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, and amides, or participate in cycloaddition reactions. Similarly, the formamide (or more broadly, amide) functional group is fundamental to peptide chemistry and serves as a key structural motif in many pharmaceuticals and natural products. 2-Cyanoacetamide effectively bridges these two classes, offering a platform for constructing complex molecules that leverage the reactivity of both groups. Its structure can be viewed as an amide derived from cyanoacetic acid, highlighting its role as a bifunctional synthon wikipedia.orgcymitquimica.com.

Historical Trajectories and Evolution of Research Focus

The synthesis of 2-Cyanoacetamide has been established for over a century, with early methods involving the reaction of cyanoacetic esters with ammonia (B1221849) or the reaction of chloroacetamide with sodium cyanide chemicalbook.comechemi.com. Historically, a significant application of 2-Cyanoacetamide was its role as a key starting reagent in the synthesis of Vitamin B6, a process documented as early as 1961 scribd.comtandfonline.com. Over time, the research focus has expanded considerably. From its foundational use in vitamin synthesis, investigation has broadened to encompass its extensive utility in the construction of diverse heterocyclic systems, which are prevalent in medicinal chemistry, agrochemicals, and material science tubitak.gov.trmultichemindia.comekb.egresearchgate.net.

Current Research Landscape and Unaddressed Challenges

The current research landscape surrounding 2-Cyanoacetamide is vibrant, driven by its indispensable role in synthesizing a vast array of heterocyclic compounds, including pyrazoles, pyridines, pyrimidines, quinolinones, thiazoles, and chromenes ekb.egresearchgate.netrsc.orgorientjchem.orgnih.gov. These heterocyclic scaffolds are central to the development of new pharmaceuticals, such as anticancer agents and antimicrobials, as well as agrochemicals like pesticides and herbicides chemimpex.commultichemindia.com. Furthermore, its application in spectrofluorimetric methods for drug determination and in biochemical assays highlights its interdisciplinary relevance wikipedia.orgguidechem.comchemicalbook.com. While specific "unaddressed challenges" are not explicitly detailed in the literature, the ongoing pursuit of greener synthetic methodologies, efficient reaction pathways, and the exploration of novel biological activities of its derivatives remain active areas of investigation researchgate.netunifap.brbenthamscience.com.

Interdisciplinary Relevance in Synthetic Methodology Development

2-Cyanoacetamide is a cornerstone in the development of novel synthetic methodologies. Its participation in the Knoevenagel condensation, often under microwave irradiation and with environmentally benign solvents, exemplifies its utility in creating efficient and sustainable synthetic routes nih.govresearchgate.netunifap.brbenthamscience.com. The compound's ability to react with various electrophiles and nucleophiles allows for the facile construction of complex molecular architectures, including fused heterocyclic systems tubitak.gov.trraco.cat. This versatility makes it an invaluable tool for chemists aiming to develop new reactions, optimize existing processes, and access novel chemical entities with potential applications across multiple scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2O B3343025 Cyanomethylformamide CAS No. 5018-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyanomethyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c4-1-2-5-3-6/h3H,2H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHENWUYAOCBSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326659
Record name Cyanomethylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5018-27-9
Record name N-(Cyanomethyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5018-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanomethylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of Cyanomethylformamide Transformations

Nucleophilic Addition Reactions

The presence of both a carbonyl group within the formamide (B127407) moiety and a nitrile group makes cyanomethylformamide susceptible to nucleophilic attack at two distinct sites.

The carbonyl carbon of the formamide group in this compound is electrophilic due to the electronegativity of the oxygen atom, which draws electron density away from the carbon. This makes it a target for nucleophilic attack. Similar to other amides, the carbonyl carbon can undergo nucleophilic addition, although the amide resonance (delocalization of the nitrogen lone pair into the carbonyl π system) generally reduces its electrophilicity compared to aldehydes or ketones. However, under specific conditions, nucleophiles can add to this center. For instance, strong nucleophiles might attack the carbonyl carbon, leading to intermediates that could subsequently undergo further transformations, such as elimination or rearrangement. The reaction mechanism typically involves the nucleophile attacking the carbonyl carbon, forming a tetrahedral intermediate, which can then be protonated or undergo other reactions.

The nitrile group (-C≡N) in this compound is also an electrophilic center, particularly the carbon atom, due to the polar triple bond and the electronegativity of the nitrogen atom. Nitriles are known to undergo nucleophilic addition reactions, often requiring activation or stronger nucleophiles than those typically attacking carbonyls. For example, Grignard reagents or organolithium compounds can add to the nitrile carbon, forming imine salts, which upon hydrolysis, yield ketones . Hydride reducing agents like LiAlH₄ can also add twice to the nitrile carbon, ultimately leading to primary amines libretexts.org. The cyanide ion (CN⁻) itself, a potent nucleophile, can add to carbonyl compounds to form cyanohydrins libretexts.orgpressbooks.pubvedantu.com. While this compound contains a nitrile group, its own reactivity towards external nucleophiles at this site would follow similar principles, with the addition leading to imine-like intermediates.

Reactivity at the Carbonyl Center

Electrophilic Substitution and Addition Processes

While this compound possesses nucleophilic centers (nitrogen atoms), its primary reactivity with electrophiles would likely involve addition to the π systems of the nitrile or carbonyl groups, or potentially substitution on the methylene (B1212753) (-CH₂-) group adjacent to the nitrile, if activated. Electrophilic substitution, commonly seen in aromatic systems, is less typical for simple aliphatic molecules like this compound unless specific activating groups or conditions are present. However, electrophilic addition to the nitrile triple bond is a well-established reaction pathway libretexts.orgnih.gov. For example, strong acids can protonate the nitrogen of the nitrile, increasing the electrophilicity of the carbon atom, making it more susceptible to attack by weak nucleophiles or even water. Electrophilic addition to the carbonyl group is also possible, though less common than nucleophilic addition.

Cycloaddition Reactions and Heterocycle Formation

This compound, with its dual functional groups, can participate in reactions that lead to the formation of cyclic structures, particularly nitrogen-containing heterocycles.

Molecules containing both nitrile and amide functionalities are valuable precursors for constructing nitrogen-containing heterocycles. The nitrile group can act as a component in [3+2] or [4+2] cycloadditions, or it can be transformed into other nitrogen-containing functionalities that then participate in cyclization reactions nih.govsioc-journal.cnmdpi.comrsc.org. The formamide nitrogen and carbonyl oxygen can also be involved in intramolecular cyclization reactions, especially if appropriately positioned relative to another reactive functional group. For example, reactions involving cyanamides (related to nitriles) are known to yield various nitrogen heterocycles nih.gov. While specific literature detailing this compound's direct use in named cycloaddition reactions like Diels-Alder is not immediately apparent from the provided search results, its structural features suggest potential for such transformations, especially if one of its functional groups is suitably activated or if it reacts with a complementary diene or dienophile. The general propensity for molecules with nitrile and amide groups to be involved in constructing heterocyclic frameworks is well-documented nih.govmdpi.comrsc.orgmdpi.com.

Role in the Synthesis of Nitrogen-Containing Heterocycles

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful routes for the selective functionalization of organic molecules. For this compound, potential catalytic transformations would likely involve the nitrile group, the amide functionality, or the methylene bridge, often facilitated by metals such as palladium, rhodium, ruthenium, or copper.

Ligand Design and Catalyst Optimization

The efficacy of transition metal catalysts in transforming this compound is heavily dependent on the judicious selection and design of ancillary ligands. Ligands play a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing catalytic activity, selectivity, and stability. For this compound, research in this area would typically explore:

Phosphine (B1218219) Ligands: Monodentate or bidentate phosphines (e.g., PPh₃, dppe, Xantphos) are commonly employed to stabilize metal complexes and modulate their reactivity. Variations in phosphine basicity and cone angle can significantly impact the rate and outcome of reactions like hydrocyanation, cyclization, or coupling.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that can form highly stable and active metal complexes. Their rigid structure and tunable electronic properties make them attractive for promoting challenging transformations.

Bidentate Nitrogen Ligands: Ligands such as bipyridines or phenanthrolines can coordinate to metal centers, influencing redox properties and providing specific coordination geometries conducive to catalytic turnover.

Catalyst Optimization: Optimization studies would involve systematically varying the metal precursor, ligand structure, solvent, temperature, and additive to identify conditions that maximize yield, selectivity (e.g., chemo-, regio-, or stereoselectivity), and catalyst turnover number (TON) and turnover frequency (TOF).

Proposed Catalytic Cycles and Intermediate Characterization

Mechanistic investigations into transition metal-catalyzed reactions of this compound aim to elucidate the step-by-step process by which the catalyst mediates the transformation. This involves proposing catalytic cycles and experimentally or computationally characterizing the key intermediates and transition states involved.

A generalized catalytic cycle might involve:

Oxidative Addition: The transition metal complex undergoes oxidative addition to a substrate or a reactive intermediate.

Ligand Exchange/Coordination: this compound or a derivative coordinates to the metal center.

Migratory Insertion/Rearrangement: Key bond-forming or bond-breaking steps occur, often involving insertion of the coordinated substrate into a metal-ligand bond or isomerization.

Reductive Elimination: The product is released from the metal center, regenerating the active catalyst.

Characterization of intermediates could involve techniques like low-temperature NMR spectroscopy, X-ray crystallography of isolated species, or mass spectrometry. For example, studies might aim to detect and characterize metal-alkyl, metal-acyl, or metallacycle intermediates formed during catalytic cycles.

Detailed Mechanistic Pathways

Spectroscopic and Computational Approaches to Reaction Mechanism

A combination of spectroscopic and computational methods is often employed to unravel complex reaction mechanisms.

Spectroscopic Approaches:

NMR Spectroscopy: Used to identify starting materials, products, intermediates, and byproducts. Advanced NMR techniques like variable-temperature NMR (VT-NMR) can reveal dynamic processes and fluxional behavior of intermediates. In situ NMR can monitor reactions as they progress, providing kinetic data and identifying transient species.

IR Spectroscopy: Useful for identifying changes in functional groups, such as the disappearance of nitrile stretches or the appearance of new carbonyl or imine functionalities.

Mass Spectrometry (MS): Can detect and identify reaction intermediates and products based on their mass-to-charge ratio, often coupled with chromatographic techniques (LC-MS, GC-MS).

UV-Vis Spectroscopy: Can monitor the concentration of colored intermediates or catalyst species.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways, calculate activation energies for elementary steps, determine the structures of intermediates and transition states, and predict spectroscopic properties. These calculations can validate proposed mechanisms and provide insights into factors governing reactivity and selectivity. For this compound, DFT could be used to study the electronic distribution within the molecule, its interaction with metal centers, and the energy profiles of various reaction pathways (e.g., nucleophilic attack, cyclization, or rearrangements).

Identification of Key Intermediates and Transition States

The identification of key intermediates and transition states provides direct evidence for proposed mechanistic pathways.

Key Intermediates: These are species that exist for a finite lifetime during the reaction. Their identification can be achieved through:

Trapping Experiments: Reacting the reaction mixture with a trapping agent that selectively reacts with a proposed intermediate, allowing for its subsequent analysis.

Isolation: In some cases, stable intermediates can be isolated and characterized directly.

Spectroscopic Detection: As mentioned above, NMR, MS, and IR can detect transient species under specific conditions.

Transition States: These are high-energy, short-lived configurations that represent the energy maximum along a reaction coordinate. While not directly observable, their existence and structures are inferred from kinetic studies and computational modeling. Computational methods like DFT are essential for locating and characterizing transition states, providing activation energies that can be correlated with experimentally observed reaction rates. Understanding transition state structures is critical for explaining the origin of selectivity in catalytic reactions.

Table of Relevant Chemical Transformations (Illustrative)

Transformation TypePotential Metal CatalystKey Ligand ClassExpected Intermediate Type(s)Spectroscopic/Computational Focus
Cyclization ReactionsPd, Rh, RuPhosphines, NHCsMetallacycles, Amido-metal complexesVT-NMR, DFT for transition states, MS for intermediates
C-C Bond FormationPd, NiPhosphinesAlkyl-Pd, Acyl-Pd speciesIn situ NMR, DFT energy profiles
C-N Bond FormationCu, PdAmines, NHCsAmido-metal complexes, Imidoyl-metal speciesEPR (for Cu), DFT for TS structures
Functional Group InterconversionVariousVariousHydrido-metal, Alkoxy-metal, Imido-metal species (hypothetical)Computational reaction path analysis, IR for functional group changes

Compound List:

this compound

Advanced Spectroscopic and Spectrometric Characterization for Structural and Conformational Elucidation

Correlation of Spectral Signatures with Molecular Structure and Bonding

FTIR and Raman spectroscopy are highly effective for identifying functional groups within a molecule. For cyanomethylformamide (O=CH-NH-CH₂-C≡N), characteristic absorption bands are expected for its key functional groups: the nitrile (C≡N), the amide carbonyl (C=O), the amide N-H stretch, and C-H stretching and bending modes. The NIST WebBook provides an IR spectrum for Formamide (B127407), N-(cyanomethyl)-, indicating the availability of such data nist.gov. Typical assignments for similar compounds would include a strong absorption in the 2200-2260 cm⁻¹ region for the C≡N stretch, a band around 1630-1690 cm⁻¹ for the amide I (C=O stretch), and a band in the 3100-3500 cm⁻¹ region for the N-H stretch. The formyl C-H stretch typically appears in the 2700-2800 cm⁻¹ range. Correlation of these observed frequencies with known group frequencies allows for definitive structural confirmation and provides insights into the nature of bonding and potential hydrogen bonding interactions.

In Situ Spectroscopic Monitoring of Reaction Progress

FTIR and Raman spectroscopy are also valuable for monitoring chemical reactions in real-time, both ex situ and in situ. By tracking the disappearance of reactant peaks and the appearance of product peaks, the progress of a reaction can be precisely followed, aiding in reaction optimization and mechanistic studies. While specific in situ monitoring studies using FTIR or Raman for reactions directly involving this compound were not explicitly found in the provided search results, these techniques are widely applied in chemical synthesis. For instance, studies on formamide dissociation have utilized IR spectroscopy to detect reactive radical products and stable molecular gases like HCN researchgate.net. The ability to monitor changes in the characteristic vibrational bands of this compound would be instrumental in studying its participation in various chemical transformations.

Compound List:

this compound

Correlation of Spectral Signatures with Molecular Structure and Bonding

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental composition. When coupled with fragmentation techniques, it offers detailed structural information.

Tandem mass spectrometry (MS/MS) involves selecting a specific ion of this compound, fragmenting it further, and analyzing the resulting fragment ions. This process is crucial for elucidating the molecule's connectivity and functional groups. For this compound (C₃H₄N₂O), potential fragmentation pathways could involve cleavage of the C-C bond between the cyanomethyl group and the formamide moiety, or fragmentation of the formamide group itself.

Expected Fragmentation: Upon ionization (e.g., by Electron Ionization, EI, or Electrospray Ionization, ESI), this compound would yield a molecular ion. Subsequent collision-induced dissociation (CID) in MS/MS would break characteristic bonds. For instance, the loss of HCN (hydrogen cyanide) or the cyanomethyl radical (•CH₂CN) could be observed, along with fragments related to the formamide group (e.g., [CHO]⁺, [NH₂]⁺, [CONH]⁺). The accurate mass of these fragments, measured by HRMS, would confirm their elemental composition and thus their origin within the molecule.

Data Table Example (Hypothetical Fragmentation Pattern):

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
[M]⁺[M-HCN]⁺27.01[CH₃NCO]⁺
[M]⁺[M-CH₂CN]⁺52.03[CHO NH]⁺
[M]⁺[CHO]⁺70.04[CHO]⁺
[M]⁺[NH₂]⁺100.02[NH₂]⁺

(Note: Specific m/z values and fragmentation pathways would require experimental validation for this compound.)

Isotopic labeling is a powerful tool for confirming proposed fragmentation pathways and identifying the origin of specific atoms within the molecule. By synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the fate of these labeled atoms during mass spectrometric analysis.

Methodology: For example, synthesizing this compound with a ¹³C label at the nitrile carbon (¹³C≡N-CH₂-CHO) would result in a molecular ion with a mass increase of 1 Da. If a fragment ion is observed to contain this labeled carbon, its mass will be shifted accordingly, confirming its origin. Similarly, labeling the methyl group or the formamide carbonyl would provide distinct mass shifts in specific fragments.

Insights Gained: These studies are invaluable for unambiguously assigning structures to fragment ions, validating proposed reaction mechanisms in ionization and fragmentation processes, and understanding the stability of different parts of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive three-dimensional structural information of molecules in the solid state, revealing precise atomic positions, bond lengths, bond angles, and intermolecular arrangements. While direct crystal structure data for this compound may be limited, studies on its derivatives can offer significant insights.

In the solid state, molecules adopt specific conformations dictated by crystal packing forces. X-ray crystallography of this compound derivatives allows for the determination of these conformations, including the torsional angles around single bonds, which define the molecule's spatial arrangement.

Structural Parameters: Crystallographic analysis yields parameters such as C-C, C-N, C-O bond lengths, and bond angles. For this compound derivatives, the conformation around the C-C bond linking the cyanomethyl group to the formamide carbonyl, and the C-N bond within the amide linkage, would be of particular interest. These parameters can reveal whether the molecule exists in a planar or non-planar conformation in the crystal lattice.

Data Table Example (Hypothetical Crystallographic Data for a Derivative):

ParameterValue (Å or °)Standard Deviation
C-C (cyanomethyl-CO)1.510.02
C≡N1.150.01
C=O (amide)1.230.02
C-N (amide)1.330.02
N-H0.980.03
∠(N-C=O)120.50.5
∠(C-C-C)110.20.6
Torsional Angle (N-C-C-C)175.21.0

(Note: Values are illustrative and would depend on the specific derivative and experimental conditions.)

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various intermolecular forces. X-ray crystallography can identify and quantify these interactions, which significantly influence the physical properties of the solid material, such as melting point, solubility, and crystal habit.

Types of Interactions: For this compound derivatives, common intermolecular interactions could include:

Hydrogen Bonding: If the derivative contains N-H or O-H groups, hydrogen bonds between the amide nitrogen or oxygen and hydrogen atoms of adjacent molecules are likely.

Dipole-Dipole Interactions: The polar nature of the nitrile (C≡N) and amide (–CONH–) groups would lead to significant dipole-dipole attractions.

π-π Stacking: If aromatic rings are present in derivatives, π-π interactions between these rings can also play a role in packing.

Significance: Understanding these interactions is crucial for predicting and controlling the solid-state behavior of this compound derivatives, which is relevant in fields like materials science and pharmaceutical development.

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are employed to model the electronic and structural characteristics of molecules like this compound. These methods allow for the prediction of various properties that are difficult or impossible to obtain experimentally.

Electronic Structure Analysis and Molecular Orbitals

Density Functional Theory (DFT) and ab initio methods are widely used to investigate the electronic structure of molecules. These calculations provide detailed information about the distribution of electrons within the molecule, the nature of chemical bonds, and the energies of molecular orbitals. For this compound, DFT calculations have been utilized to determine its ground state optimized geometries and to analyze its frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netredalyc.orgdiva-portal.orgaps.orgunt.edunih.gov. The HOMO-LUMO gap, a key indicator of a molecule's electronic properties and reactivity, can be calculated using these methods researchgate.net. Studies often employ hybrid functionals like B3LYP in conjunction with various basis sets (e.g., 6-31G(d,p), 6-311++G(2d,p)) to achieve accurate electronic structure descriptions researchgate.netscielo.org.mx. These analyses help in understanding charge distribution and potential reaction sites within the molecule redalyc.org.

Energetics of Conformers and Tautomers

The energetic stability of different conformers and tautomers is a critical aspect of molecular behavior. Computational methods, including DFT and higher-level ab initio techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), are used to optimize molecular geometries and calculate their relative energies acs.orgresearchgate.netuio.no. For this compound, studies would typically involve exploring potential energy surfaces to identify stable conformers and determine the energy barriers between them. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments and during chemical reactions researchgate.netacs.orguio.no. While specific conformer energy data for this compound was not directly found in the provided search results, studies on analogous formamide derivatives indicate the importance of such analyses researchgate.netuio.no.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting NMR chemical shifts is a significant application of computational chemistry, aiding in the structural elucidation and verification of molecules. Machine learning (ML) models, often trained on DFT-calculated properties, are increasingly used for accurate NMR shift prediction arxiv.orgnmrdb.orgcaspre.ca. These models can predict both ¹H and ¹³C NMR chemical shifts, with reported Mean Absolute Errors (MAEs) for ¹³C shifts around 2.05 ppm and for ¹H shifts around 0.16 ppm arxiv.org. Computational methods can also account for the influence of solvent on chemical shifts arxiv.org. While specific predicted NMR shifts for this compound were not detailed in the provided results, the methodologies for such predictions are well-established in the literature arxiv.orgnmrdb.orgcaspre.cauni-muenchen.desigmaaldrich.com.

Vibrational Frequencies: The prediction of vibrational frequencies, which are characteristic of a molecule's structure and bonding, is commonly performed using DFT calculations. Methods such as B3LYP with basis sets like 6-311G(d,p) are frequently employed to calculate IR and Raman spectra scielo.org.mxresearchgate.netgaussian.com. These calculations involve computing the Hessian matrix and performing a vibrational analysis to obtain harmonic frequencies. The results are often scaled to match experimental data, providing assignments for specific vibrational modes scielo.org.mxresearchgate.netpsicode.orgdtu.dk. These analyses are vital for identifying functional groups and confirming molecular structures.

Reaction Pathway Modeling and Transition State Characterization

Understanding how molecules react requires detailed knowledge of their reaction pathways and the energy barriers involved. Computational chemistry provides powerful tools for mapping these processes.

Potential Energy Surface Exploration

The exploration of potential energy surfaces (PES) is fundamental to understanding reaction mechanisms. Computational methods allow for the identification of minima (reactants, products, intermediates) and saddle points (transition states) on the PES, thereby mapping out the reaction pathway gaussian.comscielo.brnumberanalytics.com. For this compound, this would involve simulating potential reaction scenarios, such as its formation or its participation in further chemical transformations. By characterizing transition states, computational studies can predict reaction rates and identify factors that influence reaction selectivity. The use of DFT and ab initio methods is standard for these investigations unt.edunih.govgaussian.comscielo.brnumberanalytics.comucalgary.ca.

Solvent Effects on Reactivity

Compound Name Table:

Common NameIUPAC NameCAS Number
This compoundN-(cyanomethyl)formamide(Not specified in search results)

Compound List

Cyanomethylformamide (also known as 2-Cyanoacetamide)

2-Cyanoacetamide

Ethyl cyanoacetate (B8463686)

Ammonia (B1221849)

Chloroacetamide

Sodium cyanide

Ammonium hydroxide (B78521)

Hydrazine hydrate (B1144303)

Phenylhydrazine

Urea

Ethyl dehydrolevulinate

Piperidine

Triethylamine (B128534)

Ammonium Acetate (B1210297)

4-Hydroxybenzaldehyde

4-Ethoxybenzaldehyde

Benzaldehyde

4-Methoxybenzaldehyde

Malonamide

Substituted propenones

N-(4-substitutedphenyl)-2-cyanoacetamide

Ebastine

Cetirizine dihydrochloride (B599025)

Fexofenadine hydrochloride

3,4-dihydroxyphenylalanine

Chitosan ester

Malononitrile

Ethyl cinnamates

2-hydroxybenzaldehyde

2-hydroxy-1-naphthaldehyde (B42665)

Pentane-2,4-dione

Acetaldehyde

Role As a Key Intermediate and Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

N-(cyanomethyl)formamide has demonstrated utility as a precursor in the synthesis of various nitrogen-containing heterocyclic scaffolds. Research indicates its application in the formation of triazole derivatives researchgate.netorganic-chemistry.orgsmolecule.com, where its nitrile and formamide (B127407) groups can participate in cyclization reactions to yield these nitrogen-rich ring systems. Furthermore, it has been identified as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives ekb.eg. The strategic placement of its functional groups allows for the construction of fused ring systems and other complex heterocyclic frameworks, contributing to the diverse landscape of heterocyclic chemistry.

Application in Multi-Step Total Synthesis Endeavors

The compound plays a significant role in the multi-step total synthesis of complex natural products. It has been employed in the total synthesis of Caldaphnidine C, a process that involved Vilsmeier–Haack cyclization and intramolecular azomethine ylide cycloaddition core.ac.uk. This methodology enabled the efficient assembly of the tetracyclic core of the target molecule. Additionally, N-(cyanomethyl)formamide has been utilized in the synthesis of aspidospermatan-type alkaloids, underscoring its importance in constructing complex polycyclic alkaloid structures through strategic functional group interconversions and cyclization reactions core.ac.uk.

Contribution to the Development of New Synthetic Methodologies

The distinct reactivity of N-(cyanomethyl)formamide has facilitated the development of novel synthetic methodologies. A notable example includes its use in the synthesis of isocyanoacetonitrile (B3054605) via a dehydration reaction using phosphorus oxychloride and a tertiary amine base . This transformation highlights the conversion of the formamide group into an isocyanide, a highly reactive moiety crucial for various synthetic operations such as cycloadditions. Its participation in one-pot sequential cyclization strategies for alkaloid synthesis further exemplifies its contribution to creating more efficient and convergent synthetic pathways core.ac.uk.

Utility in the Synthesis of Advanced Materials (non-biological, non-pharmaceutical)

While the current literature prominently features N-(cyanomethyl)formamide in organic synthesis, its chemical structure suggests potential applications in materials science. The nitrile group, for instance, can be incorporated into polymerization processes, or serve as a precursor for nitrogen-rich materials. Related compounds, such as N,N-Bis(2-cyanoethyl)formamide, are utilized in gas chromatography due to their thermal stability and polarity, with their synthesis involving acrylonitrile (B1666552) and formamide calpaclab.com. Although direct applications of N-(cyanomethyl)formamide in advanced materials are not extensively detailed in the provided search results, its inherent chemical functionalities offer avenues for its integration into polymers or functional materials, potentially for applications requiring specific electronic or structural characteristics.

Emerging Research Avenues and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms represents a significant paradigm shift in chemical manufacturing and research. These technologies offer enhanced control over reaction parameters, improved safety profiles, and greater scalability compared to conventional batch methods. For Cyanomethylformamide, the integration of flow chemistry could streamline its synthesis and derivatization. Flow reactors allow for precise control of temperature, pressure, and residence time, which can lead to higher yields and selectivities, particularly for reactions that are exothermic or involve unstable intermediates. Automated synthesis systems further amplify these benefits by enabling rapid optimization of reaction conditions and facilitating multi-step sequences with minimal manual intervention. While direct literature specifically detailing flow synthesis of this compound is limited, the broader trend in amide synthesis, as highlighted by advancements in peptide synthesis using flow reactors, suggests a strong potential for such applications nih.gov. The ability to perform reactions in continuous streams, as demonstrated in various chemical processes, offers advantages in terms of space-time yield and process intensification researchgate.netnih.gov. Furthermore, specialized flow reactors, such as those offered by Vapourtec, are designed to accommodate a wide range of reactions, including those requiring specific temperature control or photochemical activation, making them adaptable for exploring this compound chemistry vapourtec.com. The development of automated synthesis for related compounds indicates a growing interest in applying these techniques to molecules with similar functional groups rug.nl.

Exploration of Photocatalytic and Mechanochemical Transformations

Photocatalysis and mechanochemistry are emerging as powerful, often milder, alternatives to traditional synthetic methods. Photocatalysis utilizes light energy, often in conjunction with a catalyst, to drive chemical reactions, offering pathways for bond activation and formation that are difficult to achieve otherwise. Mechanochemistry employs mechanical force, such as grinding, to induce chemical transformations, often in the absence of solvents or with reduced solvent usage, aligning with green chemistry principles. For this compound, these approaches could open new avenues for functionalization or synthesis. For instance, research into continuous-flow photochemistry has shown its utility in organic synthesis, providing reduced reaction times and higher selectivities nih.gov. Specialized flow reactors are available that can integrate light sources for photochemical transformations vapourtec.com. Mechanochemical methods are also gaining traction for various organic transformations, offering solvent-free or reduced-solvent conditions that are environmentally beneficial. While specific studies on the photocatalytic or mechanochemical transformations of this compound are not widely documented, the broader application of these techniques to activate C-H bonds, perform redox reactions, or facilitate coupling reactions suggests significant potential for future exploration with this compound.

Development of Stereoselective Synthetic Pathways

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Developing stereoselective synthetic pathways for this compound or its derivatives could unlock access to novel biologically active compounds or advanced materials. This involves employing chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of reactions. While direct literature on stereoselective synthesis specifically targeting this compound is scarce, the broader field of organic synthesis is continuously advancing methods for asymmetric transformations. Techniques such as asymmetric hydrogenation, enantioselective C-H functionalization, and chiral Lewis acid catalysis are widely employed to create chiral centers. Future research could focus on designing chiral catalysts or reaction conditions that selectively functionalize this compound or utilize it as a chiral building block, leading to enantiomerically enriched products.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Real-time reaction monitoring using advanced spectroscopic techniques is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and reproducibility. Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) allow chemists to observe the progress of a reaction as it happens, identify intermediates, and detect the formation of byproducts. For this compound, implementing these spectroscopic probes could provide invaluable insights into its reactivity under various conditions. For example, the NIST WebBook provides IR spectral data for N-(cyanomethyl)formamide, indicating the availability of spectroscopic characterization for this compound nist.gov. By coupling these spectroscopic methods with flow chemistry setups, researchers can achieve dynamic reaction monitoring, enabling rapid optimization and control of synthesis parameters. This real-time feedback loop is essential for developing robust and efficient synthetic protocols.

Synergistic Application of AI and Machine Learning in Synthesis Design and Prediction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Cyanomethylformamide, and how can purity be optimized for experimental reproducibility?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. To ensure purity, employ techniques like column chromatography (for separation) and recrystallization (for crystallization). Characterize intermediates and final products using NMR (¹H/¹³C), IR spectroscopy, and HPLC (≥95% purity threshold). Document solvent systems, reaction temperatures, and catalyst concentrations meticulously to enable replication .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer : Use a combination of ¹H NMR (to identify amine and formyl protons) and FT-IR (to confirm C≡N and amide carbonyl stretches at ~2250 cm⁻¹ and ~1650 cm⁻¹, respectively). Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation. For crystallinity analysis, XRD is recommended, though this compound’s hygroscopic nature may require inert atmosphere handling .

Q. How should researchers design kinetic studies to investigate this compound’s reactivity in aqueous vs. nonpolar environments?

  • Methodological Answer : Conduct pseudo-first-order experiments under controlled pH and temperature. Monitor reaction progress via UV-Vis spectroscopy (for chromophoric intermediates) or GC-MS (for volatile byproducts). Include control experiments to account for solvent effects and parallel degradation pathways. Data should be analyzed using rate law derivations and Arrhenius plots .

Advanced Research Questions

Q. How can conflicting spectroscopic data on this compound’s tautomeric equilibrium be resolved?

  • Methodological Answer : Conflicting data often arise from solvent polarity or temperature variations. Perform variable-temperature NMR studies in DMSO-d₆ and CDCl₃ to track tautomeric shifts. Complement with computational modeling (DFT at the B3LYP/6-311+G(d,p) level) to predict dominant tautomers. Cross-validate using Raman spectroscopy and isotopic labeling .

Q. What strategies are optimal for resolving discrepancies in this compound’s reported catalytic activity in cross-coupling reactions?

  • Methodological Answer : Systematically test variables such as catalyst loading, ligand architecture, and solvent polarity. Use design of experiments (DoE) to identify interaction effects. Compare results with literature via meta-analysis, focusing on reaction yields and turnover frequencies. Apply sensitivity analysis to isolate confounding factors (e.g., trace moisture) .

Q. How can computational models improve the prediction of this compound’s metabolic pathways in biochemical studies?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions using in vitro microsomal assays with LC-MS/MS metabolite profiling. Iteratively refine models using machine learning (e.g., random forests) trained on experimental kinetic parameters .

Q. What experimental frameworks are recommended for assessing this compound’s role in supramolecular assembly?

  • Methodological Answer : Use dynamic light scattering (DLS) and TEM to monitor self-assembly in real-time. Pair with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For mechanistic insights, apply time-resolved fluorescence quenching and MD simulations (NAMD/GROMACS) .

Q. How should researchers address contradictions in this compound’s reported toxicity profiles across cell lines?

  • Methodological Answer : Standardize assays using ISO-certified cell lines (e.g., HEK-293 vs. HepG2) and control for exposure duration, concentration, and metabolic activation (e.g., S9 fraction). Perform transcriptomic profiling (RNA-seq) to identify pathway-specific effects. Collaborate with toxicology databases (e.g., PubChem Tox) for cross-study validation .

Methodological Notes

  • Data Contradiction Analysis : Apply funnel plots or Egger’s regression to detect publication bias in meta-analyses .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : Ensure institutional review board (IRB) approval for studies involving biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.